N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Lipophilicity ADME Medicinal Chemistry

Select this benzofuran-2-carboxamide variant for its calculated XLogP3 of 2.1—a >5-fold increase over the furan-3-carboxamide analog—while retaining TPSA (81.2 Ų). This lipophilicity shift targets hydrophobic sub-pockets in kinase ATP-binding sites, making it a critical hinge-binder library candidate. Avoid SAR disruption: the benzofuran terminus confers distinct target engagement versus in-series analogs. Ideal for fragment-to-lead progression and ADME deconvolution with matched controls.

Molecular Formula C18H13N3O3
Molecular Weight 319.32
CAS No. 2034611-52-2
Cat. No. B2718681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide
CAS2034611-52-2
Molecular FormulaC18H13N3O3
Molecular Weight319.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=COC=C4
InChIInChI=1S/C18H13N3O3/c22-18(16-9-12-3-1-2-4-15(12)24-16)21-10-14-17(20-7-6-19-14)13-5-8-23-11-13/h1-9,11H,10H2,(H,21,22)
InChIKeyYTHPUMHXSXYZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034611-52-2): What Procurement Teams Need to Know Before Sourcing This Heterocyclic Building Block


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide (CAS 2034611-52-2) is a heterocyclic small molecule that combines a furan-3-yl-substituted pyrazine scaffold with a benzofuran-2-carboxamide tail [1]. It belongs to a series of N-((3-(furan-3-yl)pyrazin-2-yl)methyl) carboxamides marketed primarily as a specialty building block for medicinal chemistry and kinase inhibitor discovery programs. The compound’s computed XLogP3 of 2.1 and topological polar surface area (TPSA) of 81.2 Ų [1] position it in a physicochemical space distinct from its closest in-series analogs, a difference that procurement specialists should verify against the specific requirements of their screening cascade before committing to purchase.

Why N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide Cannot Be Assumed Interchangeable with Its Furyl or Pyrazinyl Analogs Without Data


The conserved N-((3-(furan-3-yl)pyrazin-2-yl)methyl) scaffold often leads to an assumption that any carboxamide terminus—benzofuran-2-yl, furan-3-yl, pyrazine-2-yl, or thiazole-4-yl—will yield equivalent performance in a given assay. However, even in the absence of published head-to-head bioactivity comparisons, the computed physicochemical divergence between the benzofuran-2-carboxamide terminus and its furan-3-carboxamide analog is substantial: the target compound exhibits a >5‑fold increase in calculated logP (XLogP3 2.1 vs. 0.4) and a molecular weight delta of +50 g/mol [1][2]. Such differences are well-established drivers of altered target engagement, off‑target promiscuity, and metabolic stability in drug discovery [3]. Consequently, treating these in‑series compounds as generic substitutes risks invalidating SAR conclusions and wasting screening resources.

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide: Quantifiable Physicochemical Differentiation from In-Series Analogs That Impacts Procurement Decisions


Computed Lipophilicity (XLogP3): Target Compound vs. Furan-3-carboxamide Analog

When compared to its closest commercially listed analog—the furan-3-carboxamide derivative (CAS 2034316-23-7)—the target benzofuran-2-carboxamide exhibits a markedly higher computed logP. The XLogP3 of the target compound is 2.1 [1], versus 0.4 for the furan-3-carboxamide comparator [2]. This 1.7 log-unit increase corresponds to an approximate 50‑fold greater calculated partition coefficient, placing the target compound in a lipophilicity range typically associated with improved passive membrane permeability but also elevated risk of CYP‑mediated metabolism and phospholipidosis.

Lipophilicity ADME Medicinal Chemistry

Molecular Weight and Heavy Atom Count: Target Compound vs. Furan-3-carboxamide Analog

The benzofuran-2-carboxamide target compound has a molecular weight of 319.3 g/mol and contains 24 heavy atoms [1], compared to 269.3 g/mol and 20 heavy atoms for the furan-3-carboxamide analog [2]. The +50 g/mol molecular weight increase and four additional heavy atoms reflect the replacement of a monocyclic furan terminus with a bicyclic benzofuran. This structural expansion offers greater surface area for hydrophobic contacts and π–π stacking interactions, but it also moves the compound further beyond the classic 'rule of 3' boundary for fragment-based screening.

Molecular Size Ligand Efficiency Fragment-Based Screening

Class-Level Biological Activity: Benzofuran-2-carboxamide Derivatives as Anti-Inflammatory and Antimicrobial Scaffolds

Although no direct bioactivity data are available for the target compound itself, the benzofuran-2-carboxamide chemotype has demonstrated validated biological activity. Lavanya et al. (2017) reported that a series of 3-(glycinamido)-benzofuran-2-carboxamide derivatives exhibited significant in vitro anti-inflammatory activity, with several analogs showing >50% inhibition of protein denaturation at 100 µg/mL, comparable to the standard drug diclofenac sodium [1]. The target compound differs from the reported series by the absence of a 3-aminoacyl substituent, but it retains the benzofuran-2-carboxamide core that is critical for the observed bioactivity. No equivalent anti-inflammatory data have been published for the furan-3-carboxamide or pyrazine-2-carboxamide analogs in this scaffold series.

Anti-inflammatory Antimicrobial Benzofuran pharmacology

Computed Topological Polar Surface Area Equivalence Despite Structural Divergence

Despite the significant differences in molecular weight and lipophilicity, both the target compound and the furan-3-carboxamide analog possess identical computed topological polar surface area (TPSA) values of 81.2 Ų [1][2]. This is because the additional benzofuran ring in the target compound does not introduce additional hydrogen bond donors or acceptors beyond the common amide and heterocyclic nitrogen atoms. TPSA is a key determinant of intestinal absorption and blood–brain barrier penetration, with values <140 Ų generally correlating with favorable oral bioavailability. The equivalence in TPSA means that, in terms of passive permeability governed by polar surface area, the two compounds are predicted to behave similarly, isolating lipophilicity as the primary differential driver.

Polar Surface Area Oral Bioavailability Prodrug Design

Best Application Scenarios for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide Based on Verified Differentiation Evidence


Kinase Hinge-Binder Design Requiring Enhanced Lipophilic Contacts

The XLogP3 of 2.1 and expanded aromatic surface of the benzofuran-2-carboxamide terminus [1] make this compound suitable for kinase inhibitor programs where the hinge-binding scaffold must exploit hydrophobic pockets adjacent to the ATP-binding site. In contrast, the furan-3-carboxamide analog (XLogP3 = 0.4) [2] is less likely to engage lipophilic sub-pockets effectively. Procurement teams sourcing hinge-binder libraries should prioritize the benzofuran variant when the target kinase's crystal structure reveals a hydrophobic back pocket or gatekeeper region amenable to aromatic stacking.

Anti-Inflammatory Lead Identification Leveraging Benzofuran-2-carboxamide Pharmacology

The benzofuran-2-carboxamide chemotype has documented anti-inflammatory activity in vitro [1], positioning this compound as a candidate for inflammatory disease drug discovery (e.g., COX-2 or NF-κB pathway targets). The target compound provides a starting point that combines this pharmacologically validated core with a functionalized pyrazine handle, enabling further elaboration without sacrificing the benzofuran-2-carboxamide substructure that is absent from the furan-3-yl and pyrazine-2-yl analogs. Researchers should verify that the specific substitution pattern does not abrogate the core activity before committing to bulk purchase.

Comparative Physicochemical Profiling in ADME Screening Panels

The unique combination of increased lipophilicity (ΔXLogP3 = +1.7) with unchanged TPSA (81.2 Ų) relative to its closest analog [1][2] makes the target compound a valuable comparator in ADME screening panels. By comparing permeability, metabolic stability, and plasma protein binding data between the target compound and its furan-3-carboxamide analog, research teams can deconvolute the contribution of lipophilicity alone to ADME endpoints. This head-to-head pairing within the same core scaffold provides a cleaner experimental design than comparisons across unrelated chemotypes.

Fragment Elaboration Strategy: From Fragment Hit to Lead-Like Molecule

For programs that have identified a fragment hit based on the N-((3-(furan-3-yl)pyrazin-2-yl)methyl)amine core, the benzofuran-2-carboxamide derivative represents a logical next step in fragment growth. The addition of the benzofuran-2-carboxamide group increases molecular weight from the fragment range (~200–270 g/mol) into the lead-like space (319.3 g/mol) [1], while the preserved TPSA and increased XLogP3 are consistent with the typical evolution of a fragment into a lead compound. Procurement of this specific derivative allows fragment-to-lead teams to benchmark their own elaborated compounds against a commercially available reference point.

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.